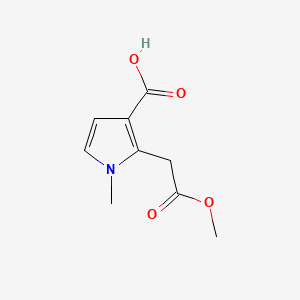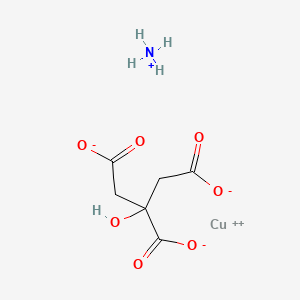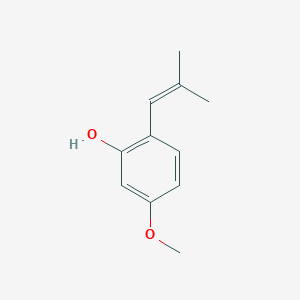
5-Methoxy-2-(2-methyl-1-propenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(2-methyl-1-propenyl)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound containing a methoxy functional group and a propenyl group. This compound is known for its presence in various natural sources and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methyl-1-propenyl)phenol typically involves the methylation of catechol followed by selective demethylation One common method is the reaction of catechol with dimethyl sulfate in the presence of a base such as potassium carbonate to form the methoxy derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
5-Methoxy-2-(2-methyl-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学研究应用
5-Methoxy-2-(2-methyl-1-propenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxy-2-(2-methyl-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
2-Methoxy-5-(1-propenyl)phenol: Similar structure but with a different substitution pattern.
2-Methoxyphenol (Guaiacol): Lacks the propenyl group.
2-Methyl-5-(1-methylethyl)phenol (Carvacrol): Contains an isopropyl group instead of a propenyl group.
Uniqueness
5-Methoxy-2-(2-methyl-1-propenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
93840-91-6 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
5-methoxy-2-(2-methylprop-1-enyl)phenol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-9-4-5-10(13-3)7-11(9)12/h4-7,12H,1-3H3 |
InChI 键 |
KUFHEKHXFPHIIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=C(C=C(C=C1)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


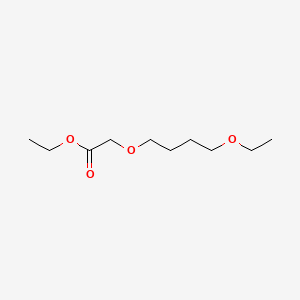

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
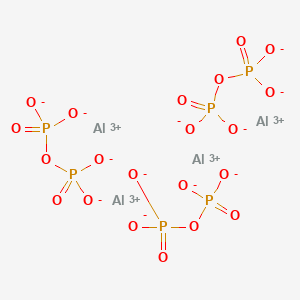
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
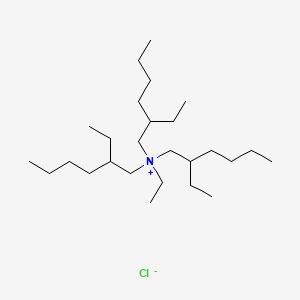
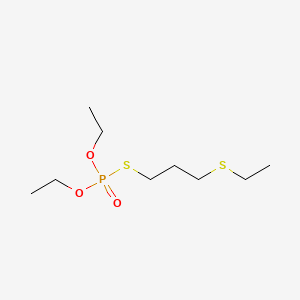



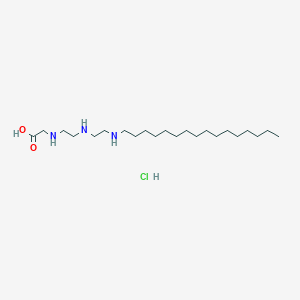
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
